Altanserin

Vue d'ensemble

Description

L'altansérine est un composé chimique connu pour sa forte affinité pour le récepteur 5-HT2A, un sous-type de récepteur de la sérotonine. Elle est principalement utilisée comme radioligand dans les études de tomographie par émission de positons (TEP) pour visualiser et quantifier la distribution des récepteurs 5-HT2A dans le cerveau . Ce composé a joué un rôle essentiel dans les études de neuro-imagerie, en particulier pour la compréhension de divers troubles psychiatriques et neurologiques.

Méthodes De Préparation

Voies de synthèse et conditions de réaction : L'altansérine peut être synthétisée par un procédé en plusieurs étapes impliquant les étapes clés suivantes :

Formation du dérivé pipéridine : La synthèse commence par la préparation d'un dérivé pipéridine, qui implique la réaction du chlorure de 4-fluorobenzoyle avec la pipéridine.

Formation de la quinazolinone : Le dérivé pipéridine est ensuite réagi avec la 2-mercaptoquinazolinone pour former la structure quinazolinone.

Assemblage final : L'étape finale implique le couplage du dérivé quinazolinone avec une chaîne latérale éthylamine pour produire l'altansérine.

Méthodes de production industrielle : La production industrielle de l'altansérine suit des voies de synthèse similaires mais à plus grande échelle. Le processus implique un contrôle rigoureux des conditions de réaction pour garantir une pureté et un rendement élevés. L'utilisation de systèmes de synthèse et de purification automatisés est courante pour maintenir la cohérence et l'efficacité.

Analyse Des Réactions Chimiques

Types de réactions : L'altansérine subit plusieurs types de réactions chimiques, notamment :

Réactions de substitution : L'atome de fluor dans le groupe benzoyle peut être substitué par d'autres nucléophiles dans des conditions appropriées.

Oxydation et réduction : Le fragment quinazolinone peut subir des réactions d'oxydation et de réduction, bien que celles-ci soient moins courantes dans les applications pratiques.

Réactifs et conditions courants :

Réactions de substitution : Les réactifs courants comprennent les nucléophiles tels que les amines et les thiols. Les conditions de réaction impliquent généralement l'utilisation de solvants aprotiques polaires et un chauffage modéré.

Oxydation et réduction : Des réactifs tels que le peroxyde d'hydrogène ou le borohydrure de sodium peuvent être utilisés dans des conditions contrôlées.

Principaux produits : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, les réactions de substitution peuvent produire divers dérivés de l'altansérine avec des propriétés pharmacologiques modifiées.

4. Applications de la recherche scientifique

L'altansérine a un large éventail d'applications dans la recherche scientifique :

Neuro-imagerie : En tant que radioligand marqué au fluor-18, l'altansérine est utilisée dans les études TEP pour cartographier la distribution des récepteurs 5-HT2A dans le cerveau. .

Études pharmacologiques : L'altansérine est utilisée pour étudier le rôle des récepteurs 5-HT2A dans divers processus physiologiques et pathologiques.

Développement de médicaments : Le composé est utilisé dans le développement et les tests de nouveaux médicaments ciblant le récepteur 5-HT2A.

5. Mécanisme d'action

L'altansérine exerce ses effets en se liant sélectivement au récepteur 5-HT2A, un récepteur couplé aux protéines G impliqué dans la modulation de la neurotransmission. Lorsqu'elle se lie, l'altansérine agit comme un antagoniste, bloquant l'activité du récepteur et empêchant les voies de signalisation en aval qui seraient normalement activées par la sérotonine . Ce blocage peut contribuer à moduler l'humeur, la perception et la cognition, ce qui la rend précieuse dans l'étude des troubles psychiatriques.

Applications De Recherche Scientifique

Neuroimaging Applications

Positron Emission Tomography (PET)

Altanserin is predominantly used as a radioligand labeled with fluorine-18 for PET imaging. This application allows researchers to visualize and quantify 5-HT2A receptor binding in the human brain. The ability to assess serotonin receptor availability is crucial for understanding various neuropsychiatric conditions.

Key Findings from PET Studies

- Quantification of 5-HT2A Receptors : Studies have demonstrated that this compound can reliably quantify 5-HT2A receptors within two hours post-infusion, providing insights into receptor dynamics in both healthy individuals and those with psychiatric disorders .

- Age-Related Changes : Research indicates that binding of this compound decreases with age, suggesting that age-related neurobiological changes may affect serotonin receptor availability .

- Clinical Relevance : In patients with anorexia nervosa, PET studies using this compound have shown significant reductions in 5-HT2A receptor activity across various cortical regions, indicating its potential role in understanding the neurobiology of eating disorders .

Pharmacological Research

This compound's role extends beyond imaging; it is also utilized in pharmacological studies to explore the effects of serotonergic modulation on neurotransmitter systems.

Case Studies

- Effects on Acetylcholine Release : A study investigated the impact of this compound on acetylcholine release in the primate brain. The findings revealed that serotonergic antagonism led to significant regional changes in acetylcholine binding, demonstrating the interplay between serotonin and acetylcholine systems .

- Investigating Depression : Research involving depressed patients has utilized this compound to assess alterations in 5-HT2A receptor binding compared to controls. Results have been mixed, highlighting the complexity of serotonin's role in mood disorders and the need for further investigation .

Animal Studies

This compound has also been extensively studied in animal models, particularly rodents and canines, to understand its pharmacokinetics and receptor binding characteristics.

Notable Research Outcomes

- Binding Characteristics : In rat studies, this compound showed high affinity and selectivity for the 5-HT2A receptor. Displacement studies indicated significant reductions in specific binding when pretreated with this compound, confirming its efficacy as a radioligand .

- Canine Brain Studies : Recent studies have demonstrated that [18F]this compound PET is effective for visualizing 5-HT2A receptors in canine brains, further validating its use across species for comparative neuropharmacological research .

Summary Table of Applications

Mécanisme D'action

Altanserin exerts its effects by binding selectively to the 5-HT2A receptor, a G-protein-coupled receptor involved in the modulation of neurotransmission. Upon binding, this compound acts as an antagonist, blocking the receptor’s activity and preventing the downstream signaling pathways that would normally be activated by serotonin . This blockade can help in modulating mood, perception, and cognition, making it valuable in the study of psychiatric disorders.

Comparaison Avec Des Composés Similaires

L'altansérine est souvent comparée à d'autres antagonistes du récepteur 5-HT2A tels que :

Activité Biologique

Altanserin, a selective antagonist of the 5-HT2A receptor, has garnered attention for its potential implications in neuropharmacology and psychiatric research. This article delves into the biological activity of this compound, supported by various studies, case analyses, and data tables.

Chemical Profile

This compound is characterized by its high affinity for the 5-HT2A receptor with a Ki value of 0.13 nM, indicating potent antagonistic properties. It exhibits selectivity over other receptors such as α1 (Ki = 4.55 nM), 5-HT2C (Ki = 40 nM), D2 (Ki = 62 nM), and 5-HT1A (Ki = 1570 nM) . This selectivity is crucial for its application in research focused on serotonin-related pathways.

This compound functions primarily as a 5-HT2A receptor antagonist, influencing serotonergic signaling pathways that are implicated in various neuropsychiatric conditions. The blockade of these receptors can modulate behaviors associated with mood disorders, anxiety, and psychosis.

Case Studies

- Chronic CORT Depression Model : A study utilizing [18F] this compound PET imaging demonstrated increased binding potential in several cortical regions except the anterior cingulate cortex (ACC) after chronic corticosterone administration in rats. This suggests alterations in serotonergic activity under stress conditions .

- Neuroimaging Studies : Research indicates that [18F] this compound is effective for in vivo quantification of 5-HT2A receptor availability. In one study, it was shown that the binding potential was stable across different conditions, validating its use in human studies .

- Behavioral Impact : In behavioral assays, the administration of this compound influenced climbing behavior in forced swim tests, indicating its role in modulating depressive-like behaviors through serotonergic pathways .

Data Tables

The following table summarizes key findings related to this compound's biological activity:

| Study Focus | Methodology | Key Findings |

|---|---|---|

| CORT Depression Model | PET Imaging with [18F] this compound | Increased BPND in cortical regions; altered serotonergic signaling |

| Neuroimaging Validation | Human PET Studies | Stable binding potential across conditions |

| Behavioral Analysis | Forced Swim Test | Modulation of depressive-like behaviors |

Propriétés

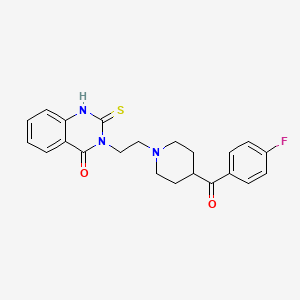

IUPAC Name |

3-[2-[4-(4-fluorobenzoyl)piperidin-1-yl]ethyl]-2-sulfanylidene-1H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22FN3O2S/c23-17-7-5-15(6-8-17)20(27)16-9-11-25(12-10-16)13-14-26-21(28)18-3-1-2-4-19(18)24-22(26)29/h1-8,16H,9-14H2,(H,24,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMYALUSCZJXWHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)C2=CC=C(C=C2)F)CCN3C(=O)C4=CC=CC=C4NC3=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22FN3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5043891 | |

| Record name | Altanserin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5043891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

411.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76330-71-7 | |

| Record name | Altanserin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76330-71-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Altanserin [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076330717 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Altanserin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5043891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Altanserin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.272 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ALTANSERIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5015H744JQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does altanserin interact with its target receptor?

A1: this compound binds to the serotonin 5-HT2A receptor, specifically targeting the receptor's active site. This binding effectively blocks the ability of serotonin and other agonists to activate the receptor. [, , ]

Q2: What are the downstream effects of this compound binding to 5-HT2A receptors?

A2: By antagonizing 5-HT2A receptors, this compound inhibits the downstream signaling cascades normally triggered by serotonin binding. This inhibition can lead to a variety of effects depending on the specific brain region and the physiological processes involved. [, ]

Q3: What is the molecular formula and weight of this compound?

A3: this compound has the molecular formula C22H22FN3O3S and a molecular weight of 427.5 g/mol. [, ]

Q4: Is there any spectroscopic data available for this compound?

A4: While the provided research does not delve into detailed spectroscopic analysis of this compound, studies often utilize techniques like high-performance liquid chromatography (HPLC) to separate and identify this compound and its metabolites in biological samples. [, ]

Q5: How does this compound perform under various storage conditions?

A5: Specific data regarding this compound's stability under various storage conditions is not explicitly discussed in the provided research.

Q6: Does this compound exhibit any catalytic properties?

A6: this compound is primarily recognized for its antagonistic activity towards 5-HT2A receptors. The provided research does not indicate any inherent catalytic properties associated with this compound.

Q7: Have computational methods been used to study this compound?

A7: While the provided research predominantly focuses on in vitro and in vivo studies, computational modeling, such as QSAR (Quantitative Structure-Activity Relationship) analysis, can be valuable in predicting the affinity and selectivity of this compound and related compounds. []

Q8: How do structural modifications of this compound affect its activity and selectivity?

A8: Research suggests that the 4-benzoyl-piperidine moiety in this compound is crucial for its binding to the 5-HT2A receptor. Modifications to this structure can significantly impact its affinity and selectivity. For instance, combining elements of this compound with other antagonists like SR 46349B can lead to compounds with altered binding properties. []

Q9: Are there specific safety regulations regarding the handling and disposal of this compound, particularly its radiolabeled form?

A9: The provided research primarily focuses on the scientific applications of this compound. Information regarding specific safety regulations and handling protocols, particularly for the radiolabeled form, would fall under the purview of relevant regulatory bodies and institutional guidelines.

Q10: How is this compound absorbed, distributed, metabolized, and excreted in the body?

A10: Research indicates that after intravenous administration, [18F]this compound rapidly enters the brain and binds to 5-HT2A receptors with high affinity. Metabolism of this compound results in both hydrophilic and lipophilic radiometabolites, some of which can cross the blood-brain barrier. [, , , ]

Q11: How long does it take for this compound to reach equilibrium in the brain?

A11: Studies using a bolus plus constant infusion paradigm of [18F]this compound show that steady-state concentrations in the brain are achieved within 2 hours and remain stable for up to 3 hours. []

Q12: What preclinical models are used to study the effects of this compound?

A12: this compound's effects have been investigated in various preclinical models, including:

- Rodent models: Rat brain homogenates have been used to study [18F]this compound binding characteristics, and in vivo microdialysis in rats has been employed to assess the drug's effects on dopamine release. [, ]

- Non-human primate models: PET studies in baboons have been conducted to investigate the binding kinetics and pharmacological specificity of [18F]this compound and its deuterated derivative. [, ]

- Pig models: [18F]this compound has been used in PET studies with pigs to investigate its suitability for imaging 5-HT2A receptors in a large animal model. []

Q13: What is the safety profile of this compound?

A13: The provided research focuses on the application of this compound as a research tool and does not provide a comprehensive safety profile. Toxicity and adverse effects data are essential considerations for any potential clinical application of this compound.

Q14: What are the current methods used to deliver this compound to the brain?

A14: Current research primarily utilizes intravenous administration of [18F]this compound for PET imaging studies to assess 5-HT2A receptor binding in the brain. [, ]

Q15: How is this compound quantified in biological samples?

A15: High-performance liquid chromatography (HPLC) is a key analytical technique employed in this compound research, primarily for separating and quantifying the radiotracer and its metabolites in plasma samples. [, ]

Q16: What is the environmental impact of this compound?

A16: The provided research primarily focuses on the pharmacological and imaging applications of this compound. Information regarding its environmental impact and degradation pathways would require further investigation.

Q17: What is known about the solubility of this compound in various media?

A17: Specific data regarding this compound's solubility in different media is not extensively discussed in the provided research.

Q18: How are the analytical methods used for this compound validated?

A18: While the research employs techniques like HPLC for analysis, specific details regarding method validation parameters such as accuracy, precision, and specificity are not explicitly provided. []

Q19: What quality control measures are in place for this compound used in research?

A19: While the research highlights the importance of radiolabeling and purification processes for [18F]this compound, specific details regarding broader quality control measures are not elaborated upon. [, ]

Q20: Does this compound induce any immune response?

A20: The provided research primarily focuses on the neurological effects of this compound and does not provide information about its potential immunogenicity.

Q21: Does this compound interact with any drug transporters, particularly at the blood-brain barrier?

A21: Research indicates that this compound is a substrate for P-glycoprotein (P-gp), a transporter protein at the blood-brain barrier. This interaction can influence this compound's brain penetration and distribution across different species. []

Q22: Does this compound affect the activity of drug-metabolizing enzymes?

A22: The provided research does not provide specific details on this compound's potential to induce or inhibit drug-metabolizing enzymes.

Q23: Is this compound biodegradable?

A23: Specific information regarding this compound's biodegradability is not available in the provided research.

Q24: Are there any alternative compounds to this compound for 5-HT2A receptor imaging or research?

A24: Yes, several other radioligands are available for 5-HT2A receptor imaging and research, each with its own binding characteristics and advantages. Some notable alternatives include:

- [11C]MDL 100907: A high-affinity antagonist with favorable selectivity for 5-HT2A receptors. [, ]

- [18F]MH.MZ: A newer radioligand that combines the selectivity profile of MDL 100907 with the benefits of fluorine-18 labeling. []

- [11C]Cimbi-36: Another antagonist radioligand used for in vivo imaging of 5-HT2A receptors. [, ]

Q25: Are there specific guidelines for the disposal of this compound, particularly its radiolabeled form?

A25: The disposal of radiolabeled compounds, including [18F]this compound, is subject to strict regulations and guidelines to ensure environmental and personnel safety. These guidelines vary depending on local regulations and institutional policies.

Q26: What research infrastructure is necessary for conducting studies with this compound?

A26: Research involving [18F]this compound typically requires specialized facilities equipped for:

- Radiochemistry: Synthesis and purification of the radiolabeled compound. [, ]

- Positron Emission Tomography (PET): Acquiring and analyzing brain images. [, ]

- Data analysis: Processing and interpreting imaging and pharmacological data. [, ]

Q27: When was this compound first synthesized and used in research?

A27: this compound was first synthesized and its pharmacological properties were described in the late 1980s. Early research focused on its potential as an antipsychotic drug, but it was later recognized as a valuable tool for studying 5-HT2A receptors in vivo. []

Q28: How does this compound research contribute to a broader understanding of brain function and disorders?

A28: this compound research using PET imaging has provided valuable insights into:

- Neurotransmitter systems: The role of the serotonergic system in various neuropsychiatric disorders, including depression, schizophrenia, and Tourette's syndrome. [, , ]

- Drug development: Evaluating the mechanism of action and target engagement of drugs that interact with 5-HT2A receptors. [, , ]

- Brain imaging techniques: Advancing the development and validation of PET imaging protocols for studying serotonin receptors in the living brain. [, , ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.